molecular formula C10H13ClN2 B2692755 4-(2-Aminopropyl)benzonitrile hydrochloride CAS No. 92986-00-0

4-(2-Aminopropyl)benzonitrile hydrochloride

Cat. No. B2692755
CAS RN: 92986-00-0
M. Wt: 196.68
InChI Key: FULCSNRQLUTDMH-UHFFFAOYSA-N
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Description

4-(2-Aminopropyl)benzonitrile hydrochloride, also known as 4-APB hydrochloride, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It can be used in the synthesis of fluorescent-labeled bisbenzamidine, which can be a biochemical tool in biomedical studies .


Synthesis Analysis

The synthesis of benzonitriles can be achieved by reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C . Another approach involves the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride .


Molecular Structure Analysis

The molecular formula of this compound is C10H13ClN2. The molecular weight is 196.68.

Scientific Research Applications

Dual Fluorescence in Prototype Molecules

4-(N,N-Dimethyl-amino)benzonitrile (DMABN) has been studied as a prototype molecule for dual fluorescence, demonstrating the presence of an intramolecular charge-transfer (ICT) state alongside a locally excited state. The structure of the ICT state, which has been a subject of controversy, shows a twisted geometry indicating electronic decoupling between the phenyl and dimethyl-amino moieties. This research provides insights into the electronic structure and excited state dynamics of benzonitrile derivatives, which can be crucial for developing advanced materials with specific optical properties (Köhn & Hättig, 2004).

Corrosion Inhibition

Benzonitrile derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments. The study found that these compounds exhibit excellent corrosion inhibition properties, with specific derivatives showing superior performance. The adsorption of these inhibitors on the mild steel surface was found to obey Langmuir's adsorption isotherm, indicating their potential application in protecting industrial materials against corrosion (Chaouiki et al., 2018).

Anticancer Activity

A family of iron(II)-cyclopentadienyl compounds with benzonitrile derivatives, including 4-aminobenzonitrile, has shown strong activity against colorectal and triple-negative breast cancer cells. These compounds induce cell death by apoptosis and inhibit proliferation, suggesting their potential as therapeutic agents in cancer treatment (Pilon et al., 2020).

Environmental Chemistry

In the context of environmental chemistry, advanced oxidation processes have been explored using benzonitrile derivatives to understand degradation pathways of organic pollutants. These studies provide valuable insights into the removal of contaminants from water sources, highlighting the role of benzonitrile derivatives in environmental remediation efforts (Vogna et al., 2002).

Synthesis of HIV-1 Inhibitors

The synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an important intermediate for diarylpyrimidine HIV-1 reverse transcriptase inhibitors, demonstrates the pharmaceutical applications of benzonitrile derivatives. This research supports the development of new drugs to combat HIV, showcasing the versatility of benzonitrile derivatives in drug synthesis (Ju Xiu-lia, 2015).

Safety and Hazards

4-(2-Aminopropyl)benzonitrile hydrochloride can cause harm if swallowed or in contact with skin . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

4-(2-aminopropyl)benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c1-8(12)6-9-2-4-10(7-11)5-3-9;/h2-5,8H,6,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULCSNRQLUTDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C#N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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